Monensin B

説明

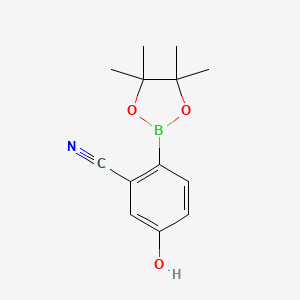

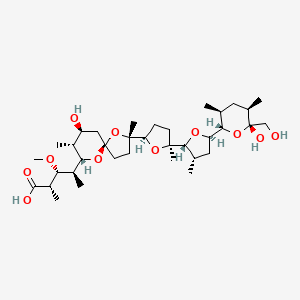

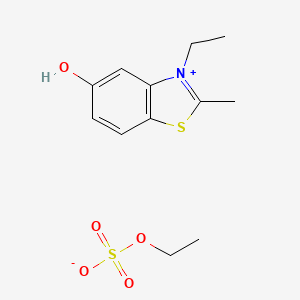

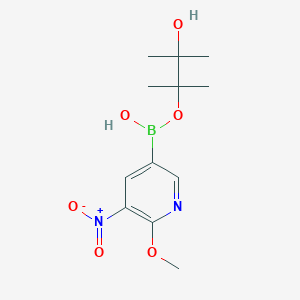

Monensin B is a useful research compound. Its molecular formula is C35H60O11 and its molecular weight is 656.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Monensin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monensin B including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bloat Control in Dairy Cows : Monensin, delivered continuously in the rumen of lactating dairy cows via controlled-release capsules, significantly reduced the incidence of bloat and increased milk yield and protein yield, without affecting fat yield (Lowe et al., 1991).

Resistance in Rumen Bacteria : In Prevotella bryantii B14, a rumen bacterium, monensin-induced sodium influx was counteracted by elevated abundance and activity of Na+-translocating NADH:quinone oxidoreductase. This indicates a defense mechanism against monensin, suggesting its role in altering rumen bacteria composition (Trautmann et al., 2021).

Impact on Energy Metabolism in Dairy Cows : Monensin altered energy metabolism in periparturient dairy cows, indicated by lower plasma concentrations of glucose, free fatty acid, and beta-hydroxybutyrate before calving. This suggests potential health and production improvements in dairy cows (Stephenson et al., 1997).

Metabolic Effects in Dairy Cattle : Monensin significantly reduced blood concentrations of beta-hydroxybutyrate, acetoacetate, and nonesterified fatty acids in lactating dairy cattle, indicating an improvement in energy metabolism (Duffield et al., 2008).

Detection in Poultry Tissues : A new thin-layer chromatography/bioautography method was developed for monensin detection in poultry tissues, indicating its importance in monitoring food safety (Vanderkop & Macneil, 1989).

Ionophore Properties in Various Species : Monensin's oxidative metabolism was studied in various species, revealing species-specific differences in susceptibility to its toxic effects, which are important for its use in veterinary medicine (Nebbia et al., 2002).

Role in Cellular Physiology : Monensin, as a monovalent ionophore, disrupts secretory and endocytic activities of cells, shedding light on Golgi function and ionic control of endocytic organelles (Ledger & Tanzer, 1984).

Regulation of Antibiotic Biosynthesis : Monensin biosynthesis regulation by cyclic AMP receptor protein in Streptomyces cinnamonensis was elucidated, showing positive effects on precursor metabolic pathways and the monensin biosynthetic gene cluster (Lin et al., 2020).

Effects on Lactating Dairy Cows : Monensin was shown to positively affect the nutrient digestibility and fiber digestion in lactating crossbred dairy cows, potentially beneficial in reducing fat mobilization (Kozerski et al., 2017).

Monensin in Beef Cattle : Monensin supplementation in beef cattle consuming warm-season grasses demonstrated no significant effects on growth performance, suggesting limited efficacy in these conditions (Vendramini et al., 2015).

特性

IUPAC Name |

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLUKLZKZXJEFX-WALYMESLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30485-16-6 | |

| Record name | Monensin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30485-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)

![Methyl 4-[(2-bromo-2-methylpropanoyl)amino]-3-hydroxybenzoate](/img/structure/B8062901.png)

![(8R,9S,10S,13S,14S)-2-hydroxy-13-methyl-7,8,9,10,11,12,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B8062924.png)

![4-[3-Benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B8062964.png)